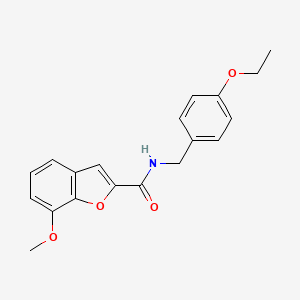
3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound with potential applications in scientific research. This compound has attracted the attention of researchers due to its unique chemical structure and potential biological activities.
Aplicaciones Científicas De Investigación
3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential biological activities, including anticancer, antifungal, and antibacterial properties. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases. For example, one study found that this compound exhibited potent anticancer activity against human colon cancer cells. Another study reported that this compound showed antifungal activity against Candida albicans.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, some studies have suggested that this compound may act by inhibiting specific enzymes or proteins involved in disease processes. For example, one study found that this compound inhibited the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, some studies have suggested that this compound may have an impact on cellular processes such as cell proliferation, apoptosis, and DNA damage repair. Additionally, some studies have reported that this compound may have an impact on the immune system, although more research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has shown potential biological activities, making it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is investigating the potential of this compound as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, more research is needed to fully understand the mechanism of action of this compound and its impact on cellular processes. Finally, further studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
Propiedades
Número CAS |
5751-49-5 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C12H12O2/c1-8(2)12-7-10(13)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3 |
Clave InChI |
GUWJMEVRUQNFRO-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S)C |
SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S)C |
SMILES canónico |
CC(C)C1=CC(=O)C2=CC=CC=C2O1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4773058.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4773060.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B4773071.png)
![N-(2-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4773080.png)
![5-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzamide](/img/structure/B4773087.png)
![2-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4773097.png)
![methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4773103.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4773110.png)
![methyl 4-[5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4773114.png)
![2-(4-bromophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4773126.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4773128.png)

![N-(4-fluoro-2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4773143.png)
![4-(methoxymethyl)-1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B4773149.png)